2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Description
This compound features a benzo[d]thiazole core linked via a thioether bridge to an acetamide group. The acetamide nitrogen is substituted with a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain, which introduces a propargyl ether moiety with a methoxyphenyl group. The compound’s design aligns with trends in neuroprotective and antimicrobial agent development, where benzo[d]thiazole derivatives are prominent due to their bioactivity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-24-16-9-3-4-10-17(16)25-13-7-6-12-21-19(23)14-26-20-22-15-8-2-5-11-18(15)27-20/h2-5,8-11H,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJKMQKBOMRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves multiple steps
Reaction Conditions
Step 1: Preparation of Benzo[d]thiazol-2-ylthio Intermediate
Reagents: : Benzo[d]thiazole, thiol compound.
Conditions: : Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Step 2: Introduction of Methoxyphenoxybutynyl Acetamide
Reagents: : 4-(2-methoxyphenoxy)but-2-yn-1-amine, acetic anhydride.
Conditions: : Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), reflux.
Industrial Production Methods
In industrial settings, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production involves continuous flow reactors and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.
Reduction: : Can be reduced to form corresponding thiol derivatives.
Substitution: : Participates in nucleophilic substitution reactions at the methoxyphenoxybutynyl position.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, ambient temperature.
Reduction: : Lithium aluminum hydride, dry ether, low temperature.
Substitution: : Sodium hydride, dimethylformamide, room temperature.
Major Products
Oxidation leads to the formation of sulfoxides and sulfones.
Reduction results in thiol derivatives.
Substitution reactions yield various modified acetamide derivatives.
Scientific Research Applications
Chemistry
2-(Benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is employed in developing novel materials with unique electronic and optical properties. Its structure allows for the creation of polymers and resins used in advanced technological applications.
Biology
The compound is studied for its potential as a biological probe in enzymatic reactions and metabolic pathways. It is used to investigate the behavior of thiol-containing molecules in biological systems.
Medicine
In medicinal chemistry, the compound shows promise as a precursor for synthesizing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure enables the development of novel therapeutic agents targeting specific biological pathways.
Industry
In industrial applications, it is utilized in the production of specialty chemicals, coatings, and adhesives. The compound's reactivity makes it valuable in creating performance-enhancing additives for various industrial processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with thiol-containing enzymes, modulating their activity.
Pathways: : Engages in redox reactions, influencing oxidative stress pathways in cells.
Cellular Effects: : Alters cellular functions by affecting signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzo[d]oxazole-Based Acetamides () Compounds like 5q (2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) share structural motifs with the target compound, including a methoxyphenyl group and heterocyclic cores. These derivatives exhibit high melting points (~250°C), indicating strong intermolecular interactions, comparable to the target compound’s expected stability .
2.1.2 Benzo[d]thiazole-Triazole Hybrids ()
Derivatives such as 2j (melting point 201–202°C) and 2n (melting point 251–253°C) feature benzo[d]thiazole-thioacetamide scaffolds but incorporate phthalazine or triazolo-phthalazine moieties. These extensions enhance π-π stacking capabilities, which the target compound’s alkyne spacer may lack, possibly affecting binding to hydrophobic enzyme pockets .
2.1.3 Spiro-Indole-Benzothiazole Derivatives (–14) Compounds like 5d and 5e combine benzo[d]thiazole with spiro-indole systems, demonstrating potent anti-inflammatory and analgesic activities.
Antimicrobial Activity
- Target Compound: While direct data are unavailable, structurally related compounds (e.g., 8d in ) exhibit activity against E.
- Sulfonyl-Piperazine Derivatives () : Compounds 47–50 show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi, attributed to the sulfonyl group’s electronegativity. The target compound’s thioether may offer reduced polarity, affecting membrane penetration .
2.3.2 Neuroprotective Potential
- Tacrine-Benzothiazole Hybrids (): Derivatives 14–19 target acetylcholinesterase (AChE) for Alzheimer’s disease. The target compound’s methoxyphenoxy group could similarly interact with AChE’s peripheral anionic site, though its alkyne spacer might limit optimal binding compared to alkylamine linkers in 14–19 .
Pharmacokinetic Considerations
- Solubility: The target compound’s alkyne spacer and methoxyphenoxy group may improve lipid solubility compared to polar sulfonyl derivatives (), enhancing blood-brain barrier penetration.
- Metabolic Stability : The propargyl ether moiety is prone to oxidative metabolism, whereas ’s spiro derivatives exhibit enhanced stability due to rigid structures .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a benzothiazole moiety linked to a methoxyphenoxy group, which is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₈N₂O₂S |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A review indicated that compounds similar to the target molecule exhibited significant cytotoxic effects against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer cells. For instance, derivatives showed log GI50 values ranging from -5.48 to -5.56 across different cell lines, suggesting potent anticancer activity at low concentrations .
Case Study:
In a study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that specific structural modifications significantly enhanced their activity against MDA-MB-231 (breast cancer), HT-29 (colorectal), and NCI-H226 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 0.24 µM against these cell lines, indicating strong antiproliferative effects .
Anti-inflammatory Activity
Compounds containing the benzothiazole scaffold have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The target compound's structure suggests it may also possess similar inhibitory effects on COX enzymes, contributing to its potential as an anti-inflammatory agent .
Research Findings:
A docking study indicated that benzothiazole derivatives could effectively bind to COX-II with favorable binding affinities, suggesting their potential as selective COX-II inhibitors . This aligns with findings from other studies where benzothiazole derivatives demonstrated significant anti-inflammatory effects in animal models.
The biological activities of This compound may be attributed to several mechanisms:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Inhibition of Angiogenesis: By interfering with angiogenic factors, it may prevent tumor growth.
- Modulation of Inflammatory Pathways: The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
